5-(4-甲氧基苯基)噁唑

描述

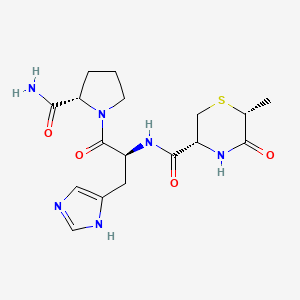

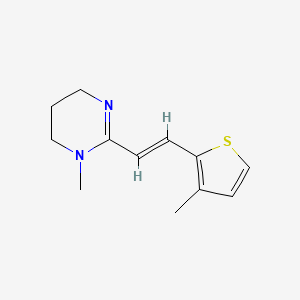

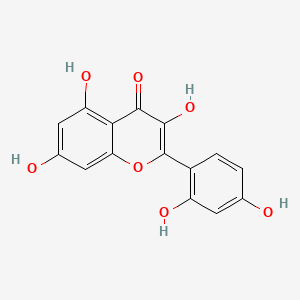

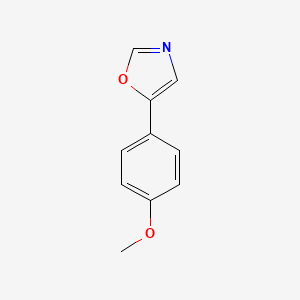

5-(4-methoxyphenyl)Oxazole is a compound that includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It is present in various biological activities and has received attention from researchers globally . This compound is known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .

Synthesis Analysis

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2014, a novel trans-5-(2-vinylstyryl)oxazole was synthesized through the van Leusen reaction .

Molecular Structure Analysis

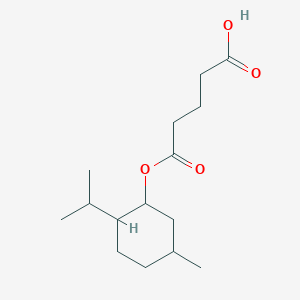

The molecular structure of 5-(4-methoxyphenyl)Oxazole includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular weight of this compound is 175.00 .

Chemical Reactions Analysis

Oxazole compounds, including 5-(4-methoxyphenyl)Oxazole, are known to undergo various chemical reactions. For instance, a nucleophilic attack by methanol, followed by the loss of a molecule of methyl formate and subsequent protonation, gives rise to the enamines .

Physical And Chemical Properties Analysis

5-(4-methoxyphenyl)Oxazole is a solid compound . The SMILES string for this compound is O=C(OC)C1=C(C2=CC=C(OC)C=C2)ON=C1 .

科学研究应用

生物活性和合成

5-(4-甲氧基苯基)噁唑(MPO)及其衍生物因其生物活性而备受关注。例如,MPO被从真菌培养液中分离出来,作为抑制秀丽隐杆线虫(Caenorhabditis elegans)孵化和生长的抑制剂,这表明其在控制寄生线虫方面具有潜在用途 (Yamamuro et al., 2015)。此外,已经探索了5-(4-甲氧基苯基)-1,2,4-噻唑-3-硫酮的肼和叶立德肼的合成和物理化学研究,突显了该化合物的化学多样性和潜在的药用应用 (Samelyuk & Kaplaushenko, 2013)。

腐蚀抑制

在材料科学领域,5-(4-甲氧基苯基)噁唑的衍生物,如3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-噻唑,已经展示出显著的腐蚀抑制性能。这种化合物在盐酸介质中保护低碳钢的效率很高,这在工业应用中可能非常有价值 (Bentiss et al., 2009)。

噁唑衍生物的合成

合成各种噁唑衍生物,包括涉及5-(4-甲氧基苯基)噁唑的衍生物,一直是一个重要的研究领域。这些合成通常旨在创造具有潜在生物活性或新颖化学性质的化合物。例如,报道了高度对映选择性的2-噁唑啉-4-羧酸酯的合成,展示了这些化合物在开发具有生物活性物质方面的潜力 (Suga et al., 1994)。

生物过程的调节

5-(4-甲氧基苯基)噁唑已经显示出在昆虫生物化学中调节腺苷酸环化酶的作用,表明其在药理学研究中的实用性。这种化合物在家蚕中作为腺苷酸环化酶的正负调节剂,表明其在解剖生物胺受体方面的潜力 (Khan et al., 2003)。

抗肿瘤影响

对噁唑桥联的康柏他定A-4类似物进行了研究,包括5-(4-甲氧基苯基)噁唑的衍生物,用于其抗肿瘤影响。这些化合物结合到微管上,并表现出抗血管生成和抗血管生成的效果。当与Ru(η(6)-芳烃)配合物片段连接时,它们显示出额外的细胞毒活性,表明它们在癌症治疗中的潜力 (Biersack等人,2010)。

胰腺癌治疗潜力

已经合成了一系列基于5-(4-甲氧基苯基)噁唑的二芳基和芴酮类类似物,以探索它们对人类胰腺癌细胞系的选择性细胞毒性。尽管对DPC-4缺失的胰腺癌细胞系不具有选择性,但这些类似物已经显示出在抑制人类胰腺癌中过表达的几种蛋白激酶方面的潜力,表明它们在癌症研究中的相关性 (Shaw et al., 2009)。

在酶抑制中的应用

已经合成了新的S-烷基化5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-噻唑-3-硫醇,并评估其作为胆碱酯酶抑制剂的潜力,展示了5-(4-甲氧基苯基)噁唑衍生物在开发治疗神经退行性疾病方面的潜力 (Arfan et al., 2018)。

新颖的光物理性质

噁唑衍生物,包括含有5-(4-甲氧基苯基)噁唑的衍生物,已被研究其光物理性质。这些研究对于理解这些化合物的电子和光学行为至关重要,这可以应用于各种领域,如有机电子学和光子学 (Zhang et al., 2013)。

安全和危害

未来方向

Oxazole-based molecules, including 5-(4-methoxyphenyl)Oxazole, are becoming a significant heterocyclic nucleus in drug discovery due to their structural and chemical diversity . They are frequently employed in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more . Therefore, the development of robust synthetic methods for the generation of a diverse collection of oxazole molecules is highly desirable to accelerate the drug discovery programme .

属性

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTDBJIWQKDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

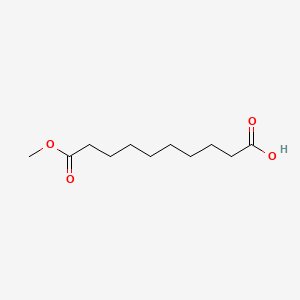

COC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390882 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)Oxazole | |

CAS RN |

1011-51-4 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。